MK-639 sulfate

Description

Historical Context of HIV-1 Protease Inhibitor Development

Following the identification of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the mid-1980s, the scientific community embarked on an urgent mission to understand the virus's life cycle and identify potential therapeutic targets. wikipedia.org One of the most critical discoveries in this endeavor was the HIV protease, an enzyme essential for viral replication. nih.govnih.gov

The HIV protease is a type of enzyme known as an aspartic protease. wikipedia.orgnih.gov Its function is to cleave newly synthesized viral polyproteins, specifically the Gag and Gag-Pol precursors, into mature, functional proteins and enzymes. nih.govnih.gov This proteolytic processing is a final, indispensable step in the maturation of the virus, enabling it to become infectious. nih.govnih.gov Consequently, inhibiting the HIV protease was quickly recognized as a prime strategy for therapeutic intervention. nih.govnih.gov

The development of HIV protease inhibitors is regarded as a major success of structure-based drug design. wikipedia.org Researchers utilized knowledge of the enzyme's three-dimensional structure and its mechanism of action to rationally design molecules that could fit into the active site and block its function. wikipedia.orgnih.gov These inhibitors were often designed as "transition state mimics," molecules that resemble the intermediate stage of the natural substrates that the protease cleaves. wikipedia.org This approach led to the development of highly potent and selective inhibitors.

The first HIV protease inhibitor, Saquinavir (B1662171), was approved for clinical use in 1995. wikipedia.orgnih.gov This approval marked a turning point in HIV therapy. Hot on its heels, two other protease inhibitors, Ritonavir (B1064) and Indinavir (B1671876) (MK-639), were approved in March 1996, just months after Saquinavir. wikipedia.orgtheinventors.org The introduction of this new class of antiretroviral drugs was a critical step forward, providing a second mechanistic class of drugs that made highly active antiretroviral therapy (HAART) possible. nih.gov

Table 1: Key Milestones in HIV-1 Protease Inhibitor Development

| Year | Milestone | Significance | Reference |

| 1985 | HIV identified as the causative agent of AIDS. | Paved the way for targeted research into the viral life cycle. | wikipedia.org |

| Late 1980s | HIV-1 protease identified and characterized as a key therapeutic target. | Enabled the start of structure-based drug design for inhibitors. | nih.govnih.gov |

| 1995 | Saquinavir, the first HIV protease inhibitor, is approved by the FDA. | Represented a new class of antiretroviral drugs. | wikipedia.orgnih.gov |

| 1996 | Ritonavir and Indinavir (MK-639) are approved by the FDA. | Expanded the arsenal (B13267) of protease inhibitors, becoming key components of combination therapy. | wikipedia.orgtheinventors.org |

Nomenclature and Synonyms of MK-639 Sulfate (B86663)

The compound at the center of this research is known by several names, reflecting its journey from a laboratory compound to a recognized therapeutic agent. Its systematic, or IUPAC, name describes its precise chemical structure. In early development at Merck & Co., it was assigned the research code L-735,524 and later MK-639. nih.govwikipedia.orgspringer.com Upon approval for medical use, it was given the generic name Indinavir. The commercially available formulation is the sulfate salt, referred to as indinavir sulfate, which was marketed under the trade name Crixivan®. nih.govspringer.com

Table 2: Nomenclature and Synonyms of MK-639 Sulfate

| Type | Name / Identifier | Reference |

| IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide | wikipedia.org |

| Research Codes | MK-639, L-735,524 | nih.govspringer.com |

| Generic Name | Indinavir | wikipedia.org |

| Salt Form | Indinavir sulfate | nih.gov |

| Trade Name | Crixivan® | nih.gov |

Overview of Initial Research Focus: HIV-1 Protease Inhibition

The primary focus of the initial research on MK-639 was its potent and selective inhibition of the HIV-1 protease enzyme. medchemexpress.com Developed by Merck & Co., the design of Indinavir was heavily guided by molecular modeling and X-ray crystallography of the enzyme-inhibitor complex. wikipedia.orgtheinventors.org This structure-based approach aimed to create a molecule that would bind tightly and specifically to the protease's active site.

Indinavir is classified as a peptidomimetic hydroxyethylene inhibitor. wikipedia.org This means its structure mimics the peptide linkage of the natural substrate but contains a non-cleavable hydroxyethylene group (-CH(OH)-CH₂-), which effectively blocks the enzyme's catalytic action. wikipedia.org

Early biochemical studies demonstrated the compound's high potency. Research indicated an inhibition constant (Ki) of 0.54 nM and a 50% inhibitory concentration (IC₅₀) of 0.56 nM against the protease. nih.govmedchemexpress.com Further in vitro studies established a 95% cell culture inhibitory concentration (CIC₉₅) between 25 and 100 nM against clinical isolates of HIV-1. nih.gov

Initial Phase I/II clinical trials were designed to investigate the compound's activity and pharmacokinetic profile. nih.govclinicaltrials.gov One such open-label trial enrolled subjects with advanced HIV infection and demonstrated that MK-639 had significant, dose-related antiviral activity. nih.gov In that study, a significant decrease in HIV RNA levels (a 97% decrease from baseline) and a corresponding increase in CD4 cell counts (a 217% increase) were observed. nih.gov These early findings confirmed that the potent in vitro inhibition of HIV-1 protease translated into substantial antiviral effects. nih.gov

Table 3: Early Research Findings for MK-639 (Indinavir)

| Parameter | Finding | Description | Reference |

| Mechanism of Action | HIV-1 Protease Inhibitor | Functions as a peptidomimetic transition-state analog. | wikipedia.org |

| Inhibition Constant (Ki) | 0.54 nM | A measure of the inhibitor's binding affinity to the enzyme. | medchemexpress.com |

| IC₅₀ | 0.56 nM | The concentration of the inhibitor required to reduce enzyme activity by 50%. | nih.gov |

| CIC₉₅ | 25-100 nM | The concentration required to inhibit viral replication by 95% in cell culture. | nih.gov |

| Initial Antiviral Activity | ~1.55 log₁₀ decrease in HIV RNA | A measure of the reduction in viral load observed in an early clinical trial. | nih.gov |

| Initial Immunologic Effect | ~143 x 10⁶/L increase in CD4 cells | A measure of the restoration of immune cells observed in an early clinical trial. | nih.gov |

Compound Index

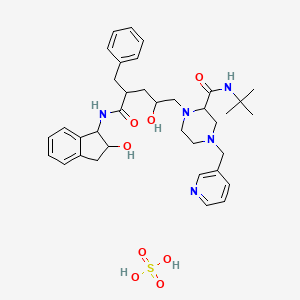

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBQKPWHXMGDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Mk 639 Sulfate

HIV-1 Protease Inhibition

The primary and most well-characterized mechanism of action of MK-639 sulfate (B86663) is its potent and specific inhibition of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. nih.govdrugbank.com

Competitive Binding to the HIV-1 Protease Active Site

MK-639 sulfate functions as a competitive inhibitor of the HIV-1 protease. researchgate.net It is designed as a peptidomimetic, meaning it mimics the structure of the natural peptide substrates of the protease. This structural similarity allows it to bind with high affinity to the active site of the enzyme. The active site of the dimeric HIV-1 protease is characterized by a catalytic triad (B1167595) of amino acids: Asp25, Thr26, and Gly27 from each monomer. nih.gov this compound occupies this binding cleft, forming stable interactions with the key residues and effectively blocking the natural substrates from accessing the catalytic machinery of the enzyme. researchgate.netnih.gov

Disruption of Viral Polyprotein Cleavage and Immature Virion Formation

The replication of HIV-1 is dependent on the proteolytic cleavage of large precursor polyproteins, namely Gag and Gag-Pol, into smaller, functional structural proteins and enzymes. nih.govdrugbank.com This cleavage is executed by the HIV-1 protease. By competitively inhibiting the protease, this compound prevents this crucial processing step. nih.govresearchgate.net The inhibition of polyprotein cleavage results in the assembly of structurally disorganized and non-infectious viral particles. These immature virions are incapable of maturing into fully functional viruses that can infect other cells, thus disrupting the viral replication cycle and reducing the viral load in an infected individual. drugbank.comresearchgate.net

Selectivity Profile Against Eukaryotic Proteases

An essential characteristic of an effective antiviral drug is its selectivity for the viral target over host cell enzymes. This compound demonstrates a high degree of selectivity for HIV-1 protease over homologous human aspartic proteases such as renin and pepsin. This selectivity is crucial for minimizing off-target effects. The structural differences between the active sites of HIV-1 protease and human proteases are exploited by the design of this compound, leading to significantly weaker binding to the latter. For instance, the inhibitory constant (Ki) of Indinavir (B1671876) for HIV-1 protease is in the picomolar range, whereas for the structurally similar Human T-cell leukemia virus type 1 (HTLV-1) protease, the inhibition is significantly weaker, in the micromolar range. nih.gov

| Protease | Inhibitory Constant (Ki) |

| HIV-1 Protease | 540 pM nih.gov |

| HTLV-1 Protease | 3.5 µM nih.gov |

This table illustrates the high selectivity of MK-639 (Indinavir) for its primary target, HIV-1 protease, as compared to a related retroviral protease.

Antiviral Mechanisms Beyond HIV-1 Protease

In addition to its well-established role as an HIV-1 protease inhibitor, research has explored the potential for this compound to inhibit other viral proteases.

SARS-CoV 3CLpro Inhibitory Activity

The 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2, is a key enzyme in the viral replication process. In silico studies involving molecular docking have suggested that Indinavir could potentially bind to the active site of SARS-CoV-2 3CLpro, forming stable hydrogen bond interactions with the catalytic dyad residues, His41 and Cys145. nih.gov However, these computational predictions have been met with conflicting in vitro experimental results. Some laboratory studies have reported that Indinavir failed to show significant inhibition of SARS-CoV-2 Mpro activity even at high concentrations. biorxiv.orgnews-medical.net This discrepancy highlights the importance of experimental validation of computational predictions. As of now, there is no consensus or definitive data from in vitro assays confirming a potent inhibitory activity of this compound against SARS-CoV or SARS-CoV-2 3CLpro.

Anti-Oncogenic Pathways Modulated by this compound

Beyond its antiviral effects, this compound has been investigated for its potential anti-cancer properties, which appear to be mediated through distinct cellular pathways.

One of the key anti-angiogenic mechanisms of Indinavir involves the downregulation of Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). nih.govscispace.com MT1-MMP is a crucial enzyme for the activation of Matrix Metalloproteinase-2 (MMP-2), both of which play significant roles in tumor invasion and the formation of new blood vessels (angiogenesis). nih.govscispace.com Research has shown that Indinavir inhibits the expression of MT1-MMP by preventing the binding of the Specificity protein 1 (Sp1) transcription factor to the promoter region of the MT1-MMP gene. nih.gov By reducing MT1-MMP levels, Indinavir indirectly inhibits the activation of MMP-2, thereby impeding angiogenesis. nih.govscispace.com

The induction of apoptosis, or programmed cell death, is another potential anti-oncogenic mechanism of some HIV protease inhibitors. However, the direct role of this compound in this process is not straightforward. While some studies suggest that HIV protease inhibitors as a class can induce apoptosis in cancer cells, specific research on Indinavir indicates that it may not directly trigger the apoptotic cascade. nih.gov Instead, it has been observed to interfere with cell-cycle progression, causing an arrest in the G0/G1 phase. nih.gov This cell-cycle arrest could indirectly lead to cell death or sensitization to other apoptotic stimuli. The precise molecular players in the apoptotic pathway, such as the Bcl-2 family of proteins or caspases, that might be modulated by this compound are not yet fully elucidated and require further investigation.

(Indinavir Sulfate)

Indinavir sulfate, also known by its developmental code MK-639, is an antiviral agent belonging to the class of protease inhibitors. patsnap.comfda.govcancer.gov Primarily recognized for its role in the treatment of human immunodeficiency virus (HIV) infection, emerging research has unveiled its multifaceted molecular and cellular activities that extend beyond its antiretroviral properties, particularly in the context of cancer biology. patsnap.comlktlabs.comnih.gov This article delineates the specific molecular and cellular mechanisms of action of this compound as they pertain to oncology, focusing on its effects on matrix metalloproteinases, apoptosis, angiogenesis, lymphocyte cell cycle, and translation initiation factors. The primary mechanism of Indinavir is the inhibition of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyprotein precursors into functional proteins necessary for the production of infectious virions. patsnap.comfda.govfda.gov

Inhibition of Matrix Metalloproteinase-2 (MMP-2) Hydrolysis and Activation

This compound has demonstrated notable inhibitory effects on the activity of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix, which is a critical process in tumor invasion and metastasis. aacrjournals.orgnih.gov Studies have shown that Indinavir can directly block the proteolytic activation of MMP-2. nih.govscispace.comresearchgate.net This inhibition prevents the conversion of the latent form of MMP-2 into its active state. aacrjournals.org

The anti-angiogenic effect of Indinavir is linked to this MMP-2 inhibition. aacrjournals.orgnih.gov Specifically, therapeutic concentrations of Indinavir have been found to decrease the expression of membrane type 1-MMP (MT1-MMP), which is the primary activator of MMP-2 in human primary endothelial cells. nih.govscispace.com This reduction in MT1-MMP levels is preceded by the inhibition of the binding of the Sp1 transcription factor to the promoter region of the MT1-MMP gene. nih.gov In preclinical studies involving hepatocarcinoma models, Indinavir treatment was shown to inhibit MMP-2 activation in Huh7 and SK-HEP-1 cell lines. aacrjournals.orgresearchgate.net Computational modeling has predicted a high binding affinity of Indinavir to MMP-2. nih.govnih.gov

Induction of Apoptosis in Select Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cells, contributing to its anti-tumor properties. aacrjournals.org In a murine model of hepatocarcinoma, Indinavir treatment led to a pro-apoptotic action in explanted tumors, as indicated by the apoptotic index determined by terminal deoxynucleotide transferase–mediated nick end labeling (TUNEL) assays. aacrjournals.org

While Indinavir itself has shown pro-apoptotic effects, it is noteworthy that some studies indicate it does not directly affect Fas-induced apoptosis in Jurkat and PM1 T-cell lines. nih.govashpublications.org However, other research suggests that HIV protease inhibitors as a class can induce caspase-dependent apoptosis. researchgate.net For instance, an analog of Indinavir, CH05-10, has been synthesized to enhance its anticancer activity and has been shown to induce caspase-dependent apoptosis in the A549 lung cancer cell line. nih.gov

Anti-Angiogenic Activity in Preclinical Models

The anti-angiogenic activity of this compound, the process of inhibiting the formation of new blood vessels, is a significant component of its anti-cancer potential. nih.gov This effect is largely attributed to its inhibition of MMP-2 activation, which is crucial for tumor angiogenesis. aacrjournals.orgnih.gov By blocking MMP-2, Indinavir impedes the breakdown of the extracellular matrix, a necessary step for endothelial cell migration and the formation of new vascular structures that supply tumors with nutrients and oxygen. aacrjournals.orgnih.gov

Preclinical studies have consistently demonstrated the anti-angiogenic effects of Indinavir. In a murine model of hepatocarcinoma, Indinavir was effective at blocking tumor growth primarily through the inhibition of tumor angiogenesis. aacrjournals.org The anti-angiogenic action of Indinavir appears to be independent of the vascular endothelial growth factor (VEGF) pathway, as studies have shown that Indinavir treatment did not significantly down-regulate VEGF protein levels in tumors. aacrjournals.orgresearchgate.net Instead, the mechanism is more directly linked to the down-regulation of MT1-MMP expression in human endothelial cells, which in turn prevents the activation of MMP-2. nih.govscispace.com

Lymphocyte Cell Cycle Modulation (G0/G1 Phase Blockade)

This compound has been observed to modulate the cell cycle of lymphocytes, specifically by inducing a blockade at the G0/G1 phase. nih.govashpublications.org In in vitro studies using peripheral blood mononuclear cells (PBMCs) from both HIV-infected and uninfected individuals, Indinavir treatment led to a dose-dependent inhibition of lymphoproliferative responses to various activation stimuli. nih.govashpublications.org

This inhibitory effect was associated with a cell-cycle arrest in the G0/G1 phase in anti-CD3 monoclonal antibody-stimulated PBMC cultures. nih.govashpublications.org This suggests that Indinavir interferes with the progression of lymphocytes from a quiescent state (G0) or early interphase (G1) into the DNA synthesis (S) phase of the cell cycle. By inhibiting their entry into the cell cycle, Indinavir may indirectly prolong cell survival. nih.govashpublications.org This modulation of the lymphocyte cell cycle could have implications for its immunomodulatory effects, independent of its direct antiviral activity. nih.govashpublications.org

Eukaryotic Translation Initiation Factor 4E (eIF4E) Inhibition

The direct inhibition of eukaryotic translation initiation factor 4E (eIF4E) by this compound is not well-documented in the available scientific literature. However, there is evidence to suggest an indirect effect on the eIF4F complex, of which eIF4E is a key component. The eIF4F complex is crucial for the initiation of cap-dependent translation, a process often dysregulated in cancer.

One study has indicated that Indinavir disrupts the ERK1/2 and p38 MAPK pathways. This disruption leads to a reduction in the level of the functional eIF4F complex and a decrease in the phosphorylation of ribosomal protein S6 (rpS6). The ultimate consequence of these actions is a decrease in protein synthesis. While this points to an influence on the translation initiation machinery, it does not equate to direct inhibition of eIF4E itself. Other compounds are known to be direct eIF4E inhibitors, but Indinavir is not typically classified as such. nih.gov The broader class of HIV protease inhibitors has been associated with various off-target effects that can impact cellular processes like translation, but the specific interaction between Indinavir and eIF4E requires further investigation. f1000research.com

Preclinical Pharmacodynamics and Efficacy of Mk 639 Sulfate

In Vitro Antiviral Efficacy Studies

Indinavir (B1671876) (MK-639) is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of infectious viral particles. wikipedia.orgclinicaltrialsarena.com Its antiviral activity has been evaluated in various in vitro systems, including established cell lines and primary human cells.

Inhibition of HIV-1 Replication in Lymphoblastic Cell Lines

Indinavir has demonstrated significant efficacy in inhibiting HIV-1 replication in several lymphoblastic cell lines. These cell lines are crucial models for studying the antiviral effects of compounds in a controlled laboratory setting. In the MT-2 cell line, Indinavir exhibited a 50% effective concentration (EC50) of 0.054 μM against the HIV-1 NL4-3 strain, as determined by the inhibition of virus-induced cell death after six days of infection. medchemexpress.com The Jurkat and PM1 T-cell lines have also been utilized to study the effects of Indinavir, where it was shown to interfere with cell-cycle progression. nih.gov

Table 1: In Vitro Inhibition of HIV-1 Replication in Lymphoblastic Cell Lines by Indinavir (MK-639)

| Cell Line | HIV-1 Strain | Parameter | Value (nM) |

| MT-2 | NL4-3 | EC50 | 54 |

Inhibition of HIV-1 Replication in Monocytic Cell Lines

Studies on the efficacy of Indinavir in monocytic cell lines, which represent another key target for HIV-1 infection, are also of significant interest. While specific IC50 values for monocytic cell lines like U937 were not detailed in the reviewed literature, the general mechanism of HIV-1 replication in this lineage involves factors that can be targeted by protease inhibitors like Indinavir. The U937 cell line is a recognized model for studying HIV-1 infection in cells of the monocyte/macrophage lineage.

Antiviral Activity in Peripheral Blood Lymphocytes (PBMCs)

Peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant model for assessing antiviral activity as they represent a primary target for HIV-1 in vivo. Indinavir has demonstrated potent antiviral effects in phytohemagglutinin-stimulated PBMCs. nih.gov In these primary cells, Indinavir has been shown to inhibit lymphoproliferative responses in a dose-dependent manner and cause cell-cycle arrest at the G0/G1 phase. nih.gov While specific IC50 and IC95 values for viral inhibition in PBMCs were not consistently presented in tabular format across the reviewed studies, the 95% inhibitory concentration (IC95) for clinical isolates in cell-based assays has been reported to be in the range of 12-100 nM. nih.gov This range underscores its potent activity in these primary cells. One study determined inhibitory concentrations (IC50, IC75, IC90, IC95, IC99) by assessing the reduction of HIV-1 p24 antigen in stimulated PBMCs. nih.gov

Quantitative Assessment of Inhibitory Concentrations (e.g., Ki, IC50, IC95)

The inhibitory activity of Indinavir against the HIV-1 protease has been quantified using various parameters. The inhibitor constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, has been reported to be 0.54 nM for the free base form of Indinavir and 0.36 nM for the sulfate (B86663) salt. medchemexpress.comnih.gov The 50% inhibitory concentration (IC50) for the HIV-1 protease has also been determined to be highly potent.

Table 2: Quantitative Inhibitory Concentrations of Indinavir (MK-639) against HIV-1 Protease

| Compound Form | Parameter | Value (nM) |

| Indinavir (free base) | Ki | 0.54 medchemexpress.com |

| Indinavir sulfate | Ki | 0.36 nih.gov |

Efficacy against Laboratory-Adapted HIV-1 Variants

Indinavir has been tested against various laboratory-adapted strains of HIV-1. These strains are well-characterized and commonly used in preclinical studies. For instance, its efficacy has been evaluated against the NL4-3 strain in MT-2 cells. medchemexpress.com While extensive comparative tables of IC50 values across a wide range of laboratory strains were not available in the reviewed literature, the consistent potent inhibition observed in different experimental setups confirms its broad activity against these viral variants.

Efficacy against Primary Clinical HIV-1 Isolates

Assessing the efficacy against primary clinical isolates is crucial as these are more representative of the viral strains circulating in the infected population. Studies have shown that Indinavir is potent against a range of primary HIV-1 isolates. nih.gov The IC95 for clinical isolates has been reported to be in the range of 12-100 nM. nih.gov However, the development of resistance is a key consideration. The emergence of viral resistance to Indinavir has been associated with multiple substitutions in the protease enzyme, with no single mutation being solely responsible. nih.gov Alterations at residues M-46 and V-82 have been frequently observed in resistant isolates. nih.gov The level of resistance has been found to be cumulative, correlating with the number of amino acid substitutions in the protease. nih.gov Despite the potential for resistance, regimens including Indinavir have demonstrated efficacy even in patients with prior protease inhibitor failures, underscoring the importance of drug exposure and adherence. nih.gov

In Vitro Efficacy Against SARS-CoV 3CLpro

The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.govnih.gov Research into the inhibitory effects of various compounds on this enzyme has been a significant area of focus in the scientific community. While numerous inhibitors of SARS-CoV-2 3CLpro have been identified and studied, specific data detailing the in vitro efficacy of MK-639 sulfate against SARS-CoV 3CLpro are not available in the public domain. The development of assays to quantify the activity of coronavirus main proteases has been instrumental in evaluating potential inhibitors. nih.gov

In Vitro Activity Against Cryptosporidium parvum Infection

Cryptosporidium parvum is a protozoan parasite that causes gastrointestinal illness. The search for effective anticryptosporidial drugs has involved in vitro cultivation of the parasite and subsequent screening of various chemical agents. nih.govnih.gov These studies typically assess the ability of a compound to inhibit parasite development in cell culture models. nih.gov At present, specific research findings on the in vitro activity of this compound against Cryptosporidium parvum have not been publicly reported.

Preclinical Anti-Cancer Efficacy Investigations

The evaluation of a compound's ability to combat cancer involves both in vitro studies on cancer cell lines and in vivo studies using animal models. These investigations provide insights into the compound's potential as an anti-neoplastic agent.

In Vitro Inhibition of Hepatocarcinoma Cell Invasion (e.g., Huh7, SK-HEP-1 cells)

Hepatocellular carcinoma (HCC) is a primary cancer of the liver, and the invasive properties of its cells are a key factor in its progression. The SK-HEP-1 cell line, known for its high metastatic capacity, is often used in in vitro models to study cell migration and invasion. nih.gov Similarly, Huh7 cells are another common model for HCC research. Studies have explored the effects of various compounds on the viability, apoptosis, and invasion of these cell lines. nih.gov However, specific data on the in vitro inhibition of hepatocarcinoma cell invasion by this compound in cell lines such as Huh7 and SK-HEP-1 are not currently available.

In Vivo Suppression of Hepatocarcinoma Cell Growth in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anti-cancer drugs. researchgate.netnih.govnih.gov These models allow for the assessment of a compound's ability to suppress tumor growth in a living organism. While various therapeutic agents have been tested in xenograft models of hepatocellular carcinoma, specific studies detailing the in vivo suppression of hepatocarcinoma cell growth by this compound have not been published.

Pharmacokinetics and Metabolism of Mk 639 Sulfate in Preclinical Models

Absorption Characteristics in Animal Models

The absorption of MK-639 sulfate (B86663) has been evaluated in several preclinical species, revealing significant differences in its oral bioavailability.

Oral Bioavailability Assessment in Rodent and Non-Rodent Species

Studies have demonstrated marked species-dependent variations in the oral bioavailability of indinavir (B1671876). Following oral administration, the bioavailability was found to be different in rats, dogs, and monkeys. These differences are largely attributed to variations in the extent of first-pass metabolism in the liver. nih.gov

In rats, the hepatic clearance of indinavir was high, which contributed to a lower oral bioavailability. nih.gov Conversely, dogs exhibited a lower plasma clearance, suggesting a less extensive first-pass effect and consequently higher bioavailability. nih.gov Monkeys showed an intermediate plasma clearance and bioavailability between that of rats and dogs. nih.gov

Oral Bioavailability of Indinavir in Preclinical Models

| Species | Plasma Clearance (ml/min/kg) | Hepatic Extraction Ratio (Predicted) | Oral Bioavailability |

|---|---|---|---|

| Rat | 107 | 0.47 | Data not specified |

| Dog | 16 | Data not specified | Data not specified |

| Monkey | 36 | Data not specified | Data not specified |

Influence of Formulation (e.g., Sulfate Salt vs. Free Base) on Absorption

While the provided research primarily focuses on the sulfate salt of indinavir (MK-639 sulfate), it is a common practice in pharmaceutical development to assess different salt forms to optimize absorption and other physicochemical properties. The use of a sulfate salt is often intended to improve solubility and dissolution, which can, in turn, enhance oral absorption. Clinical studies in humans have utilized the sulfate salt form, suggesting its suitability for oral administration. nih.gov

Impact of Dietary Components on Preclinical Absorption Profiles

The presence of food can significantly impact the absorption of indinavir. Studies in healthy human volunteers, which can provide insights relevant to preclinical observations, have shown that a high-fat meal can blunt and decrease the absorption of indinavir. nih.gov In contrast, low-fat meals did not have a significant effect on its absorption. nih.gov This suggests that the composition of the diet is a critical factor influencing the oral bioavailability of this compound.

Distribution Profile in Preclinical Species

Following absorption, this compound distributes into various tissues.

Plasma Protein Binding Characteristics in Animal Studies

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. While specific plasma protein binding percentages for this compound in different preclinical species are not detailed in the provided search results, it is a critical parameter that is typically determined during preclinical development.

Biotransformation and Enzyme System Involvement

Indinavir undergoes extensive metabolism, and the primary enzymes responsible have been identified. In vitro studies using liver microsomes from rats, dogs, and monkeys have shown that the metabolism of indinavir is mediated by cytochrome P450 3A (CYP3A) enzymes. researchgate.net The oxidative metabolism of indinavir in these animal models was found to be qualitatively similar to that observed in humans. nih.gov This similarity in metabolic pathways validates the use of these animal models for toxicological assessments of indinavir. nih.gov

The major biotransformation pathways involve oxidation, and the resulting metabolites are then further processed for elimination. The high degree of similarity in the metabolite profiles across species provides confidence in extrapolating metabolic data from these preclinical models to humans. nih.gov

Role of Cytochrome P450 Isoform CYP3A4 in Preclinical Metabolism

Chemical and Immunochemical Inhibition: In studies with rat and human liver microsomes, ketoconazole, a selective inhibitor of CYP3A, and an anti-rat CYP3A1 antibody strongly suppressed the metabolism of MK-639. nih.gov This demonstrates that CYP3A enzymes are crucial for the compound's breakdown.

Enzyme Induction: Pre-treatment of rats with dexamethasone, a known potent inducer of CYP3A, led to a significant increase in both the hepatic (7-fold) and intestinal (3-fold) metabolism of MK-639. nih.gov

Competitive Inhibition: MK-639 acts as a competitive inhibitor of testosterone (B1683101) 6β-hydroxylase activity, a marker for CYP3A activity, in both rat and human liver microsomes, with Ki values under 1.0 µM. nih.gov

Metabolite Formation: All oxidative metabolites of MK-639 found in vivo could be generated in vitro by incubating the compound with NADPH-fortified hepatic and intestinal microsomes from rats. nih.gov

These findings collectively establish that CYP3A is the principal enzyme subfamily responsible for the oxidative biotransformation of MK-639 in preclinical models. nih.govnih.gov

Identification and Characterization of Metabolites in Animal Studies

In vitro metabolism studies using liver microsomes from cynomolgus and rhesus monkeys revealed a unique stereoselective hydroxylation pathway. researchgate.net A cis-(indan)hydroxylated metabolite was formed specifically in these monkey species, a pathway not observed in chimpanzee or human liver microsomes. researchgate.net In contrast, trans-(indan)hydroxylation and N-dealkylation were identified as major metabolic routes in all primate species tested. researchgate.net The major metabolic pathways identified in preclinical species are summarized below.

Table 1: Major Metabolic Pathways of MK-639 in Preclinical Species

| Metabolic Pathway | Description | Preclinical Species | Reference |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, specifically noted on the indan (B1671822) ring. | Rats, Dogs, Monkeys | nih.govresearchgate.net |

| cis-(indan)hydroxylation (stereoselective) | Cynomolgus and Rhesus Monkeys | researchgate.net | |

| trans-(indan)hydroxylation | Monkeys, Chimpanzees | researchgate.net | |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | Rats, Dogs, Monkeys, Chimpanzees | nih.govresearchgate.net |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom, particularly on the pyridine (B92270) ring. | Rats, Dogs, Monkeys | nih.gov |

Excretion Pathways in Preclinical Studies

The elimination of this compound from the body in preclinical species is driven primarily by extensive metabolism, with subsequent excretion of the parent compound and its metabolites. nih.gov Biliary and urinary recovery studies have confirmed that biotransformation is the main elimination route in rats, dogs, and monkeys. nih.gov The primary excretory pathway for the compound and its related metabolites is through the feces, with renal excretion representing a minor route. nih.gov

Evidence of Tubular Secretion in Preclinical Renal Excretion

Evidence from clinical studies strongly suggests that MK-639 undergoes net tubular secretion. nih.gov This is inferred from the observation that its renal clearance exceeds the rate of glomerular filtration. nih.gov At higher plasma concentrations, there appears to be a trend toward a decrease in renal clearance, which may indicate saturation of the tubular secretion transporters. nih.gov Although this finding is from human subjects, the fundamental transport mechanisms in the kidney are generally conserved across mammals, making it a plausible mechanism in preclinical animal models as well.

Nonlinear Pharmacokinetics Observed in Animal Dose-Ranging Studies

This compound exhibits nonlinear pharmacokinetics, where increases in plasma concentration are not directly proportional to the dose administered. This characteristic has been clearly demonstrated in dose-ranging studies in humans, where both plasma concentrations and urinary excretion of the unchanged drug increased more than proportionally across a 40 to 1,000 mg dose range. nih.gov

This nonlinearity is attributed to the saturation of the CYP3A-mediated metabolism, both during its first pass through the liver and in systemic circulation. nih.gov Given that preclinical species (rats, dogs, and monkeys) also rely on the same CYP3A pathway for elimination, it is highly anticipated that similar dose-dependent kinetics occur in these animal models. nih.govnih.gov The pharmacokinetic parameters show marked differences between species, which is largely attributed to variations in the extent of hepatic first-pass metabolism. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of MK-639 in Preclinical Species

| Parameter | Rat | Dog | Monkey | Reference |

|---|---|---|---|---|

| Plasma Clearance (ml/min/kg) | 107 | 16 | 36 | nih.gov |

| Oral Bioavailability (%) | 24 | 72 | 19 | nih.gov |

The higher clearance in rats and lower bioavailability in rats and monkeys compared to dogs highlight the significant species differences in the efficiency of the metabolic processes that lead to the observed nonlinear pharmacokinetics. nih.gov

Mechanisms of Drug Resistance to Mk 639 Sulfate

Identification of HIV-1 Protease Mutations Conferring Reduced Susceptibility

Resistance to MK-639 sulfate (B86663) is associated with the accumulation of specific amino acid substitutions within the HIV-1 protease enzyme. hilarispublisher.com These mutations can occur both within the active site of the enzyme, directly interfering with inhibitor binding, and at distal sites, which can influence enzyme conformation and stability. nih.gov

Several key mutations in the HIV-1 protease have been identified as contributors to MK-639 sulfate resistance. These include:

L24I: The Leucine to Isoleucine substitution at position 24 is located near the catalytic Asp25 residue but does not directly contact the inhibitor. nih.gov It is considered a secondary or accessory mutation that can enhance resistance in the presence of other primary mutations. asm.org This mutation is observed in approximately 10% of patients who have been treated with indinavir (B1671876). nih.gov

I50V: The Isoleucine to Valine change at position 50 occurs at the tip of the flexible flap of the protease, a region that directly interacts with the inhibitor. nih.gov While rare in patients treated with indinavir (occurring in about 0.2%), it is more commonly associated with resistance to other protease inhibitors like amprenavir. hilarispublisher.comnih.gov The I50V mutation can emerge in patients failing lopinavir-ritonavir therapy, particularly after prolonged periods of detectable viral load. asm.org

G73S: The Glycine to Serine substitution at position 73 is a surface mutation located far from the inhibitor-binding site. nih.gov It is considered a secondary mutation that can appear in patients exposed to multiple protease inhibitors. nih.govnih.gov The G73S mutation can introduce new hydrogen bond interactions that may allosterically affect the substrate-binding site. nih.gov In some cases, this mutation has been observed to emerge in combination with other resistance mutations like M46I and L90M during indinavir therapy. nih.gov

V82F: The Valine to Phenylalanine substitution at position 82 is a well-characterized primary mutation that confers resistance to multiple protease inhibitors, including indinavir. nih.gov

Interactive Table: Key HIV-1 Protease Mutations Associated with this compound Resistance

| Mutation | Location in Protease | Classification | Notes |

| L24I | Near catalytic Asp25 nih.gov | Secondary asm.org | Observed in ~10% of indinavir-exposed patients. nih.gov |

| I50V | Tip of the flexible flap nih.gov | Primary nih.govhilarispublisher.com | Rare with indinavir (~0.2%) but common with amprenavir. nih.gov |

| G73S | Distal to binding site nih.gov | Secondary nih.govnih.gov | Can introduce new hydrogen bond interactions. nih.gov |

| V82F | Active Site | Primary nih.gov | Associated with broad protease inhibitor cross-resistance. nih.gov |

The presence of specific mutations in the HIV-1 protease directly correlates with a quantifiable reduction in the inhibitory potency of this compound. This is often measured as an increase in the inhibition constant (Ki) or the 50% inhibitory concentration (IC50).

For instance, the I50V mutation has been shown to dramatically increase the Ki of indinavir, with one study reporting a 50-fold increase for the mutant protease compared to the wild-type enzyme. nih.gov The G73S mutation has a more modest effect on its own, with studies showing an approximately three-fold increase in the Ki for indinavir. nih.gov The impact of these mutations can be additive or synergistic when they occur in combination with other substitutions.

Interactive Table: Impact of Specific Mutations on this compound Inhibitory Potency

| Mutation | Fold Increase in Ki for Indinavir | Reference |

| I50V | ~50-fold | nih.gov |

| G73S | ~3-fold | nih.gov |

Cross-Resistance Profiles with Other HIV-1 Protease Inhibitors in Preclinical Settings

Viral variants that develop resistance to this compound can also exhibit reduced susceptibility to other protease inhibitors, a phenomenon known as cross-resistance. nih.gov This is a significant clinical challenge as it can limit future treatment options. nih.gov

Studies have shown that HIV-1 variants isolated from patients undergoing indinavir therapy can be cross-resistant to a panel of structurally diverse protease inhibitors. nih.gov For example, the emergence of a minimum of four substitutions in the protease (M46I, L63P, V82T, and I84V) has been linked to cross-resistance against inhibitors like saquinavir (B1662171) and amprenavir. nih.gov

Furthermore, ritonavir-selected mutants have demonstrated cross-resistance to indinavir, with some patient isolates showing a 3- to 8-fold decrease in susceptibility. nih.gov Conversely, certain mutations selected by other protease inhibitors can affect indinavir susceptibility. For example, the I50L mutation, associated with atazanavir (B138) resistance, has been shown to lead to hypersusceptibility to indinavir. hilarispublisher.com

In Vitro Selection of Resistant Viral Variants and Genetic Barrier to Resistance

The development of resistance to this compound can be modeled in the laboratory through in vitro selection experiments. In these studies, HIV-1 is cultured in the presence of escalating concentrations of the drug, which drives the selection of resistant viral variants. nih.gov

These experiments have demonstrated that the development of high-level resistance to protease inhibitors often requires the accumulation of multiple mutations. hilarispublisher.com The specific mutational pathways can vary. For example, in some in vitro selections, mutations at positions 82, 54, and 46 have been shown to be important for conferring high-level resistance. asm.org

The requirement for multiple mutations to confer significant resistance is often referred to as the genetic barrier to resistance. A higher genetic barrier implies that the virus must undergo more genetic changes to overcome the effects of the drug, which may delay or prevent the emergence of clinical resistance. While specific data on the genetic barrier for MK-639 as a single agent is part of a broader understanding of protease inhibitors, it is established that the accumulation of multiple mutations is a hallmark of resistance to this class of drugs. hilarispublisher.com

Structural Biology and Rational Drug Design Approaches for Mk 639 Sulfate

X-ray Crystallography of MK-639 Sulfate-Protease Complexes

The precise mechanism of action of MK-639 sulfate (B86663) (Indinavir), a potent inhibitor of HIV-1 protease, has been extensively elucidated through high-resolution X-ray crystallography. This technique has provided invaluable atomic-level insights into the intricate interactions between the inhibitor and its enzyme target, the conformational dynamics of the protease upon binding, and the structural underpinnings of drug resistance.

Elucidation of Inhibitor-Enzyme Binding Interactions and Active Site Occupancy

X-ray crystallographic studies of this compound in complex with HIV-1 protease have revealed the inhibitor firmly lodged within the enzyme's active site. The binding is characterized by a network of hydrogen bonds and van der Waals interactions. The central hydroxyl group of the inhibitor, a key feature of its design, acts as a transition-state mimic, forming crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease. This interaction is fundamental to the inhibitor's potent competitive inhibition. The various moieties of the MK-639 molecule occupy specific sub-pockets within the active site, maximizing contact and affinity. For instance, the indane group and the phenylmethyl group settle into hydrophobic pockets, while the piperidine (B6355638) and pyridine (B92270) rings also engage in significant interactions.

Analysis of Conformational Changes in HIV-1 Protease Upon Inhibitor Binding

A significant conformational change observed upon the binding of inhibitors like this compound is the movement of the "flaps" of the HIV-1 protease. These flexible β-hairpin structures (residues 43-58 and 43'-58') cover the active site. In the unbound (apo) state, these flaps are typically in a semi-open or open conformation. researchgate.net Upon inhibitor binding, the flaps close down over the inhibitor, effectively sequestering it within the active site and contributing to the stability of the complex. nih.gov This "induced-fit" mechanism ensures a high degree of specificity and affinity for the inhibitor. nih.gov

Structural Basis of Drug Resistance Mutations

For example, mutations at positions like Valine 82 (V82) and Isoleucine 84 (I84) within the protease active site can significantly impact the binding of Indinavir (B1671876). nih.govasm.org These mutations can alter the shape and size of the hydrophobic pockets, leading to steric hindrance or the loss of crucial van der Waals contacts with the inhibitor. One study demonstrated that V82A and I84V mutations led to a drastic reduction in the binding affinity of Indinavir. asm.org Another study found that Gag mutations A431V-I437V, in conjunction with the protease mutation V82A, contributed to Indinavir resistance. mdpi.com

| HIV-1 Protease Mutant | Fold Change in K_i for Indinavir | Reference |

| V82A | 13-fold increase | asm.org |

| V82F/I84V | 447-fold increase | asm.org |

Development from Hydroxylaminepentanamide (HAPA) Transition-State Isostere Series

This compound (Indinavir) was a successful outcome of a rational drug design program that explored the hydroxylaminepentanamide (HAPA) transition-state isostere series of HIV protease inhibitors. researchgate.netnih.govacs.org This chemical scaffold was designed to mimic the transition state of the natural peptide substrate of the HIV-1 protease. The incorporation of a basic amine into the inhibitor's backbone was a key innovation that enhanced aqueous solubility and oral bioavailability, significant hurdles with earlier protease inhibitors. nih.gov This strategic chemical modification ultimately led to the development of L-735,524, which became known as Indinavir (MK-639). nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Preclinical Compound Optimization

The optimization of the HAPA series to yield MK-639 was heavily guided by extensive structure-activity relationship (SAR) studies. These studies systematically modified different parts of the lead compounds and evaluated the impact on inhibitory potency and pharmacokinetic properties. Molecular modeling and X-ray crystal structures of inhibitor-enzyme complexes provided crucial guidance for these modifications. nih.gov

For example, SAR studies on the nitrogenous head of the molecule were conducted to explore the optimal distance and spatial configuration of heteroatoms for improved binding. researchgate.net Further studies investigated the impact of fluorination on the conformation and potency of Indinavir analogues. It was found that a fluorinated analogue that reinforces the active zigzag conformation of the molecule was equipotent to Indinavir, while a diastereomer that competes with this conformation was significantly less potent. researchgate.net

| Compound | Modification | Relative Potency | Reference |

| Indinavir (17) | - | 1 | researchgate.net |

| Analogue 18 | Fluorinated (reinforces active conformation) | 1 | researchgate.net |

| Analogue 19 | Fluorinated (competes with active conformation) | 1/14 | researchgate.net |

Design Strategies for Novel Analogs with Improved Potency and Bioavailability (e.g., MK-944a)

The continued exploration of the HAPA transition-state isostere series, which led to Indinavir, also yielded a second-generation clinical candidate, MK-944a (L-756,423). researchgate.netnih.govacs.org This demonstrates a key strategy in drug development: the continued refinement of a successful chemical scaffold to address limitations such as the emergence of viral resistance, demanding treatment protocols, and adverse side effects. researchgate.net

MK-944a was designed to have improved properties over Indinavir. It exhibits more potent and selective competitive inhibition of HIV-1 protease with a K_i value of 0.049 nM. researchgate.netnih.govacs.org A key advantage of MK-944a is its longer half-life in several animal models compared to Indinavir sulfate. researchgate.netnih.gov Furthermore, MK-944a demonstrated effectiveness in suppressing the spread of HIV-1 infection in cell culture, even in the presence of human serum proteins, showing only a minimal reduction in potency. acs.org This is a significant improvement over many other HIV protease inhibitors that experience a more substantial loss of potency in the presence of serum proteins. acs.org

Application of Cryo-Electron Microscopy and Other Biophysical Techniques in Structural Characterization

The structural elucidation of drug-target interactions is fundamental to rational drug design. While X-ray crystallography has been the primary method for determining the high-resolution structure of HIV-1 protease in complex with inhibitors like this compound (Indinavir), other advanced biophysical techniques have provided crucial complementary information regarding the thermodynamics, kinetics, and solution-state dynamics of this interaction. Although specific studies employing cryo-electron microscopy (cryo-EM) for the direct structural characterization of the this compound complex with HIV-1 protease are not widely available in public research, the application of other biophysical methods has been extensively documented.

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM has emerged as a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. For viral proteins, it has been instrumental in visualizing native structures, such as the HIV-1 envelope glycoprotein (B1211001) trimer. In principle, cryo-EM could be applied to study the interaction between this compound and HIV-1 protease, particularly in the context of larger viral assemblies or to capture different conformational states of the protease that might be challenging to crystallize. However, the relatively small size of the HIV-1 protease homodimer (approximately 22 kDa) makes it a challenging target for single-particle cryo-EM, which is typically more suited to larger complexes. To date, published structural data on the MK-639-protease complex have predominantly been derived from X-ray crystallography.

Other Biophysical Techniques:

A variety of other biophysical techniques have been instrumental in providing a more complete picture of the interaction between MK-639 and HIV-1 protease. These methods offer insights into the energetic and dynamic aspects of binding that are not always apparent from static crystal structures.

Isothermal Titration Calorimetry (ITC):

Isothermal Titration Calorimetry is a gold-standard technique for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Displacement ITC assays have been employed to accurately measure the high-affinity binding of Indinavir to HIV-1 protease. affinimeter.com In these experiments, a weaker binding ligand is displaced by the high-affinity ligand (Indinavir), allowing for the precise determination of its thermodynamic parameters. Studies have shown that the binding of Indinavir to wild-type HIV-1 protease is a thermodynamically favorable process, characterized by a significant favorable enthalpic contribution. nih.gov

| Thermodynamic Parameters of Indinavir Binding to HIV-1 Protease | |

| Parameter | Value |

| Binding Affinity (Ka) | High (in the nanomolar to sub-nanomolar range) |

| Dissociation Constant (Kd) | ~0.54 nM (for PR) medchemexpress.com |

| Enthalpy Change (ΔH) | Favorable (exothermic) |

| Entropy Change (ΔS) | Can be favorable or unfavorable depending on conditions and mutations |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to solid-state crystal structures. 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments have been used to investigate the ligand exchange dynamics of protease inhibitors, including Indinavir, with HIV-1 protease. nih.gov By monitoring chemical shift perturbations and line broadening of backbone amide resonances upon titration of the inhibitor, researchers can infer information about the inhibitor's residence time in the binding pocket. nih.gov These studies have helped to correlate the degree of flap closure in the protease, a key conformational change upon inhibitor binding, with the inhibitor's binding kinetics. nih.gov

Surface Plasmon Resonance (SPR):

Surface Plasmon Resonance is a label-free optical biosensor technique used to measure the kinetics of biomolecular interactions in real-time. It provides data on both the association (kon) and dissociation (koff) rates of a ligand binding to an immobilized target. The ratio of these rates (koff/kon) yields the dissociation constant (Kd).

SPR studies have been conducted to analyze the interaction between HIV-1 protease and a range of inhibitors, including Indinavir. nih.gov These analyses have revealed important differences in the dissociation rates among clinically used inhibitors, a parameter that may have in vivo relevance. nih.gov For instance, while Indinavir exhibits high affinity, its dissociation rate can differ from other inhibitors with similar affinity, highlighting a kinetic aspect of the interaction not captured by thermodynamic measurements alone. nih.gov

| Kinetic Parameters of Indinavir Binding to HIV-1 Protease from SPR | |

| Parameter | Value |

| Affinity (B50) | 11 nM nih.gov |

| Dissociation Half-life (t1/2,obs) | 500 s nih.gov |

Investigational Preclinical Applications and Repurposing Potential of Mk 639 Sulfate

Antiviral Applications in Emerging Pathogen Models

The established success of MK-639 as a protease inhibitor has prompted investigations into its efficacy against other viruses where proteases play a critical role in the viral life cycle.

Potential Role in SARS-CoV Related Viral Infections Based on 3CLpro Inhibition

The main protease of SARS-CoV-2, 3-chymotrypsin-like protease (3CLpro), is essential for viral replication, making it a key target for antiviral drug development. nih.govnih.gov Several in silico and in vitro studies have explored the potential of existing drugs, including MK-639 (indinavir), to inhibit this critical enzyme.

Computational docking studies have suggested that indinavir (B1671876) has a high binding affinity for the 3CLpro of SARS-CoV-2. nih.govscienceopen.com These virtual screenings identified indinavir as a promising candidate due to its potential to form stable hydrogen bond interactions with the catalytic dyad residues (His41-Cys145) of the protease. nih.gov Subsequent molecular dynamics simulations indicated that the binding of indinavir could enhance the stability of the 3CLpro-indinavir system, potentially inactivating the enzyme. nih.gov

Experimental assays have provided further evidence for this potential application. One study reported that indinavir exhibited inhibitory activity against both SARS-CoV 3CLpro and SARS-CoV-2 3CLpro, with IC50 values of 31.45 µM and 13.61 µM, respectively. nih.gov These findings suggest that MK-639 may have a role as a repurposed drug in the context of SARS-CoV-2, although its inhibitory activity was considered moderate in this particular study. nih.gov

Table 1: In Vitro Inhibitory Activity of Indinavir against SARS-CoV and SARS-CoV-2 3CLpro

| Virus | Target Enzyme | IC50 Value (µM) |

| SARS-CoV | 3CLpro | 31.45 |

| SARS-CoV-2 | 3CLpro | 13.61 |

Data sourced from a study on 3CLpro inhibition. nih.gov

Antiparasitic Efficacy against Cryptosporidium parvum in In Vitro and In Vivo Models

Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals. nih.govnih.gov Research has indicated that HIV protease inhibitors, including MK-639, may have a direct therapeutic effect against this parasite, independent of their impact on host immunity. nih.gov

In vitro studies using a human ileocecal adenocarcinoma cell line (HCT-8) demonstrated that indinavir could inhibit C. parvum infection in a dose- and time-dependent manner. nih.gov When sporulated oocysts were treated with varying concentrations of indinavir, there was a corresponding reduction in the percentage of infected cells. nih.gov For already established infections, treatment with 50 µM of indinavir led to a time-dependent decrease in the percentage of infected cells. nih.gov This suggests that indinavir may primarily affect the free stages of the parasite, such as sporozoites and merozoites. doi.org

In vivo experiments using a neonatal BALB/c mouse model further substantiated these findings. nih.gov When mice were treated with indinavir concurrently with infection, there was a remarkable 93% reduction in the number of oocysts in the intestinal contents and a 91% reduction in intracellular parasites in the ileum. nih.gov In cases of established infection, indinavir treatment resulted in an approximately 50% reduction in oocyst shedding and a 70% decrease in intracellular parasites in the ileum. nih.gov These results demonstrate that indinavir directly interferes with the life cycle of C. parvum, leading to a significant reduction in parasite load. nih.gov

Table 2: In Vivo Efficacy of Indinavir against Cryptosporidium parvum in a Neonatal Mouse Model

| Treatment Timing | Reduction in Intestinal Oocysts | Reduction in Intracellular Parasites (Ileum) |

| Concurrent with Infection | 93% | 91% |

| Post-Established Infection | ~50% | ~70% |

Data derived from a study on the anti-cryptosporidial effects of indinavir. nih.gov

Anti-Cancer Investigational Research in Diverse Preclinical Models

Beyond its antimicrobial properties, preclinical studies have uncovered potential anti-cancer applications for MK-639, focusing on mechanisms that are crucial for tumor growth and spread, such as angiogenesis, apoptosis, and metastasis.

Exploration of Anti-Angiogenesis Mechanisms in Tumor Microenvironment Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Several studies have indicated that HIV protease inhibitors, including indinavir, possess anti-angiogenic properties. i-base.infonih.gov This effect appears to be independent of its antiviral activity. nih.gov

The primary mechanism identified for indinavir's anti-angiogenic effect is its ability to inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-2. i-base.infonih.gov MMPs are enzymes that degrade the extracellular matrix, a necessary step for endothelial cell invasion and the formation of new blood vessels. i-base.info Indinavir has been shown to block the conversion of pro-MMP-2 into its active form. i-base.info

Further research into the molecular basis of this effect revealed that indinavir down-regulates the expression of membrane type 1-MMP (MT1-MMP) in human endothelial cells. nih.govscispace.comresearchgate.net MT1-MMP is the primary activator of MMP-2. nih.gov Indinavir achieves this by inhibiting the binding of the Sp1 transcription factor to the promoter region of the MT1-MMP gene. nih.gov This effect has been observed for both the baseline and the angiogenic factor-stimulated expression of MT1-MMP. nih.gov

In preclinical animal models, such as the chorioallantoic membrane (CAM) assay and nude mice, indinavir has demonstrated significant inhibition of angiogenesis and the development of Kaposi's sarcoma-like lesions. i-base.info For instance, in nude mice treated with indinavir, the development of these lesions was substantially reduced. i-base.info When angiogenesis was induced by potent angiogenic factors like bFGF and VEGF, indinavir treatment also led to a significant reduction in lesion formation. i-base.info

Broadening Apoptosis Induction Studies to Additional Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key strategy for many anti-cancer therapies. nih.gov While some protease inhibitors like nelfinavir (B1663628) are thought to work through the induction of endoplasmic reticulum stress leading to apoptosis, the role of indinavir in directly triggering apoptosis is less clear and appears to be cell-type dependent. nih.gov

One study investigating the effects of indinavir on lymphocytes from both HIV-infected and uninfected individuals found that it did not directly inhibit spontaneous or activation-induced apoptosis. nih.gov Instead, the study concluded that indinavir interferes with cell-cycle progression, causing an arrest in the G0/G1 phase, which may indirectly prolong cell survival by preventing entry into the cell cycle. nih.gov This research indicated that indinavir did not inhibit the activation of various caspases, which are key mediators of apoptosis. nih.gov

Conversely, other research has pointed to the potential for protease inhibitors to modulate pathways related to cell death. For example, the HIV protease inhibitor ritonavir (B1064) has been shown to induce apoptosis in ovarian cancer cells. wayne.edu However, specific studies detailing the broad induction of apoptosis by indinavir across a range of different cancer cell lines are currently limited in the scientific literature. One report noted that indinavir affects MMP-2 and MMP-9 but not p21, suggesting its primary role may be in tumor metastasis rather than in the initiation of apoptosis. nih.gov

Investigation of Effects on Cell Invasion and Metastasis Beyond Hepatocarcinoma

Cell invasion and metastasis are hallmarks of advanced cancer and are linked to a poor prognosis. nih.gov The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is dependent on the degradation of the extracellular matrix, a process in which MMPs play a crucial role. i-base.info

Preclinical evidence suggests that indinavir's inhibitory effects on MMP-2 and MMP-9 could be significant in preventing cancer cell invasion and metastasis. nih.gov By blocking the activation of these key enzymes, indinavir can theoretically impede the breakdown of tissue barriers, thus limiting the spread of tumor cells. i-base.infonih.gov Studies have highlighted that indinavir's impact on MMPs points to its importance in the context of tumor metastasis. nih.gov

While direct studies on the effect of indinavir on cell invasion and metastasis beyond hepatocarcinoma are not extensively detailed, the known mechanisms provide a strong rationale for its potential in this area. For instance, the HIV protease inhibitor ritonavir has been shown to inhibit the migration and invasion of ovarian cancer cells in vitro. wayne.edu Furthermore, the ability of HIV protease inhibitors to target the MMP-9/VEGF proangiogenic axis has been shown to enhance the effectiveness of chemotherapy in a preclinical model of cervical cancer, partly by normalizing vessel architecture which can impact metastasis. nih.gov These findings suggest that the anti-invasive and anti-metastatic potential of MK-639 warrants further investigation across a broader range of cancer types.

Modulation of Specific Cellular Processes in Preclinical Contexts

Further Characterization of Lymphocyte Cell Cycle Regulation

Preclinical research has illuminated the influence of MK-639 sulfate (B86663), chemically identified as Indinavir sulfate, on the intricate processes governing lymphocyte cell cycle progression. These non-clinical in vitro studies have been instrumental in delineating the compound's effects on the proliferation of these vital immune cells.

Evidence from preclinical models demonstrates that MK-639 sulfate can disrupt the normal sequence of the lymphocyte cell cycle. nih.gov Specifically, investigations involving peripheral blood mononuclear cells (PBMCs) have revealed that treatment with Indinavir results in a dose-dependent suppression of lymphoproliferative responses to various activation stimuli. nih.gov Deeper analysis has linked this inhibitory action to an arrest of the cells in the G0/G1 phase of the cell cycle. nih.govmedchemexpress.com This phenomenon was consistently observed in PBMCs sourced from both healthy donors and individuals with HIV infection. nih.gov These findings suggest a potential mechanism whereby this compound may indirectly enhance cell survival by preventing lymphocytes from entering the cell division cycle. nih.gov

The precise molecular pathway through which this compound mediates this cell cycle arrest remains a subject of scientific inquiry. It is, however, understood that this cellular effect is distinct from its established function as an inhibitor of the HIV-1 protease enzyme. nih.govpatsnap.com The capacity of this compound to modulate lymphocyte proliferation opens avenues for its potential repurposing in pathological conditions marked by aberrant or excessive immune cell activity.

Table 1: Preclinical Findings on this compound and Lymphocyte Cell Cycle Regulation

| Experimental System | Key Findings | Reference |

|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) from healthy and HIV-infected individuals | Dose-dependent inhibition of lymphoproliferative responses. | nih.gov |

| Anti-CD3 monoclonal antibody-stimulated PBMCs | Arrest of the cell cycle in the G0/G1 phase. | nih.gov |

| Jurkat and PM1 T-cell lines | Did not demonstrate direct inhibition of apoptosis. | nih.gov |

Deeper Analysis of Matrix Metalloproteinase Activity Modulation

The preclinical evaluation of this compound has extended to its capacity to modulate the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. nih.govlktlabs.com The dysregulation of MMPs is a known factor in a variety of disease states, including processes of tumor cell invasion and the formation of new blood vessels (angiogenesis). lktlabs.com

In vitro studies utilizing hepatocarcinoma cell lines, such as Huh7 and SK-HEP-1, have indicated that this compound can impede the activation of MMP-2, also referred to as gelatinase A. medchemexpress.com The compound was observed to block the proteolytic conversion of the pro-enzyme (latent form) of MMP-2 into its catalytically active state. medchemexpress.com This inhibition of MMP-2 activation was associated with a measurable decrease in the invasive potential of the cancer cells within an in vitro setting. medchemexpress.com

Further research employing primary cultures of rat astrocytes and microglia has shown that Indinavir can inhibit the expression of both MMP-2 and MMP-9 (gelatinase B) in a dose-dependent manner. nih.govoup.com In these experiments, the compound effectively curtailed the lipopolysaccharide (LPS)-induced expression of MMP-9 in both cell types and also suppressed the expression of MMP-2 in astrocytes. nih.gov Of note, subsequent in vitro assays with purified MMP-2 and MMP-9 enzymes revealed that Indinavir did not directly inhibit their enzymatic function, which points to its modulatory effects occurring at the level of gene expression or during the activation cascade of the protein. oup.com

Computational modeling and in vitro binding assays have also been employed to investigate the direct interaction between Indinavir and MMP-2. nih.gov While computer-based simulations predicted a strong binding affinity, the corresponding in vitro experiments demonstrated only a modest inhibition of MMP-2 activity by Indinavir. nih.gov This discrepancy suggests that the principal mechanism through which this compound modulates MMPs is likely to be indirect, potentially involving the regulation of cellular signaling pathways that control MMP expression and activation, rather than through direct competitive inhibition of the enzyme itself. oup.comnih.gov

Table 2: Preclinical Findings on this compound and Matrix Metalloproteinase Activity

| Experimental System | MMP Investigated | Key Findings | Reference |

|---|---|---|---|

| Hepatocarcinoma cell lines (Huh7, SK-HEP-1) | MMP-2 | Inhibited the activation of MMP-2 and consequently reduced cell invasion. | medchemexpress.com |

| Primary rat astrocytes | MMP-2, MMP-9 | Exhibited dose-dependent inhibition of MMP-2 expression and LPS-induced MMP-9 expression. | nih.gov |

| Primary rat microglia | MMP-9 | Showed dose-dependent inhibition of LPS-induced MMP-9 expression. | nih.gov |

| Purified enzymes | MMP-2, MMP-9 | Did not exert direct inhibition on the enzymatic activity of the purified proteins. | oup.com |

| Digital models and in vitro binding assays | MMP-2 | Computational models predicted a high binding affinity, but in vitro tests confirmed only slight inhibition. | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indinavir |

| Indinavir sulfate |

| Lipopolysaccharide |

| Magnesium stearate |

| Titanium dioxide |

Methodological Considerations in Preclinical Research on Mk 639 Sulfate

In Vitro Assay Systems for Biological Activity Assessment

A cornerstone of the preclinical assessment of MK-639 sulfate (B86663) involves a battery of in vitro assays designed to measure its efficacy against viral targets, its impact on host cells, and its potential for genetic damage. These assays provide a foundational understanding of the compound's mechanism of action and its safety at a cellular level.

Cell Culture Models for Viral Replication and Cytotoxicity Studies (e.g., PBMCs, MT4 lymphoid cells)

To evaluate the antiviral activity of MK-639 sulfate, researchers utilize specific cell culture systems that are susceptible to HIV infection. Peripheral blood mononuclear cells (PBMCs) are a critical model as they represent a primary target for HIV-1 in the human body. nih.gov Studies involving these cells help determine the compound's ability to inhibit viral replication in a clinically relevant cell type. Another commonly used model is the MT-4 lymphoid cell line, which is highly permissive to HIV-1 infection and allows for the assessment of the compound's ability to protect cells from virus-induced death. The concentration required for 95% inhibition of viral spread in such cell cultures is a key efficacy parameter. nih.gov

The following table summarizes the application of these cell culture models in the study of this compound:

| Cell Model | Application | Key Findings |

| Peripheral Blood Mononuclear Cells (PBMCs) | Assess antiviral activity in primary human immune cells. nih.gov | Determines the efficacy of the compound in a natural target for HIV-1. nih.gov |

| MT-4 Lymphoid Cells | Evaluate the inhibition of viral replication and protective effects against cell death. | Provides data on the concentration needed to prevent the spread of the virus in a highly susceptible cell line. nih.gov |

Enzymatic Assays for Protease Activity (e.g., HIV-1 PR, SARS-CoV 3CLpro)

Enzymatic assays are crucial for quantifying the direct inhibitory effect of this compound on its target enzyme, the HIV-1 protease (PR). nih.govgoogle.com These assays typically involve purified HIV-1 PR and a synthetic substrate that mimics the natural cleavage sites in the viral Gag and Gag-Pol polyproteins. semanticscholar.org The inhibition constant (K_i) is a key metric derived from these assays, indicating the potency of the inhibitor. nih.gov For instance, Indinavir (B1671876) has demonstrated a K_i value of 0.36 nM against HIV-1 PR. nih.gov While primarily developed for HIV, the inhibitory potential of compounds like this compound can also be explored against proteases from other viruses, such as the 3C-like protease (3CLpro) of SARS-CoV, to assess broader antiviral activity.

A summary of enzymatic assays used in the evaluation of this compound is presented below:

| Enzyme Target | Assay Purpose | Key Parameter |

| HIV-1 Protease (PR) | To measure the direct inhibitory activity of the compound on the viral enzyme. nih.govgoogle.com | Inhibition constant (K_i), which quantifies the inhibitor's potency. nih.gov |

| SARS-CoV 3CLpro | To explore potential broad-spectrum antiviral activity against other viral proteases. | Determination of inhibitory activity against a non-HIV viral protease. |

Cell Viability and Apoptosis Assays (e.g., MTT, flow cytometry)

Assessing the cytotoxicity of this compound is a critical component of its preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of cells. thermofisher.comnih.gov This assay helps to determine if the compound has a negative impact on the health of uninfected cells.

Flow cytometry is a more sophisticated technique that can provide detailed information about cell death pathways. researchgate.netnih.gov Using specific fluorescent markers, flow cytometry can distinguish between viable, apoptotic (programmed cell death), and necrotic cells. nih.govresearchgate.net This allows for a more nuanced understanding of how the compound might be affecting cells at different concentrations.

The table below outlines the use of these assays in cytotoxicity assessment:

| Assay | Principle | Information Provided |

| MTT Assay | Measures metabolic activity as an indicator of cell viability. thermofisher.com | Quantifies the overall cytotoxicity of the compound. nih.gov |

| Flow Cytometry | Uses fluorescent markers to identify different cell populations. nih.gov | Differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death. nih.govresearchgate.net |

Quantitative PCR and Immunofluorescence Assays for Parasite Efficacy